molecular formula C6H11ClF3NO3 B13158240 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride

Cat. No.: B13158240
M. Wt: 237.60 g/mol
InChI Key: VESFDFQFCPFTNA-UHFFFAOYSA-N
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Description

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO3 It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and a propoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Propoxy Intermediate: The initial step involves the reaction of a suitable starting material with propylene oxide to form the propoxy intermediate.

    Introduction of the Trifluoromethyl Group: The propoxy intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.

    Amination: The resulting compound undergoes amination using ammonia or an amine source to introduce the amino group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid moiety, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various fluorinated compounds.

Scientific Research Applications

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and amino groups but differs in the overall structure.

    2-[3-Amino-2-(trifluoromethyl)propoxy]benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group imparts distinct chemical properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C6H11ClF3NO3

Molecular Weight

237.60 g/mol

IUPAC Name

2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid;hydrochloride

InChI

InChI=1S/C6H10F3NO3.ClH/c7-6(8,9)4(1-10)2-13-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H

InChI Key

VESFDFQFCPFTNA-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(=O)O)C(F)(F)F)N.Cl

Origin of Product

United States

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